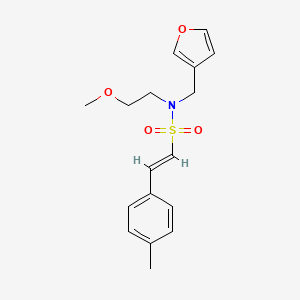
3-(2-Aminoethylsulfanyl)butanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Aminoethylsulfanyl)butanoic acid;hydrochloride” is a chemical compound with the CAS Number: 1909316-03-5 . It has a molecular weight of 199.7 and is stored at room temperature . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO2S.ClH/c1-5(4-6(8)9)10-3-2-7;/h5H,2-4,7H2,1H3,(H,8,9);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is an oil and is stored at room temperature . It has a molecular weight of 199.7 .科学的研究の応用
Chemical Properties and Storage
The compound “3-(2-Aminoethylsulfanyl)butanoic acid;hydrochloride” has a molecular weight of 199.7 . It is typically stored at room temperature and appears as an oil . This information is crucial for researchers in determining the appropriate storage conditions and handling procedures for the compound.
Safety Information
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The associated precautionary statements include recommendations to wash hands and skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a poison center or doctor if the user feels unwell . This safety information is vital for researchers and lab technicians to ensure safe handling and use of the compound.
Aroma Compounds in Food Science
While not directly related to “3-(2-Aminoethylsulfanyl)butanoic acid;hydrochloride”, there is research on the characterization of key aroma compounds in food items . This field of study could potentially explore the use of various chemical compounds, including “3-(2-Aminoethylsulfanyl)butanoic acid;hydrochloride”, in enhancing or modifying the aroma and flavor profiles of food products.
4. Potential Use in Bioactive Small Molecules There is a mention of a similar compound, “FTY720 Butanoic Acid Hydrochloride”, on a scientific supply website . While the exact applications aren’t specified, the categorization suggests potential use in the development or study of bioactive small molecules. This could be a promising area of research for “3-(2-Aminoethylsulfanyl)butanoic acid;hydrochloride”.
Safety and Hazards
特性
IUPAC Name |
3-(2-aminoethylsulfanyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-5(4-6(8)9)10-3-2-7;/h5H,2-4,7H2,1H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWJTIYVFRGYCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)SCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethylsulfanyl)butanoic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


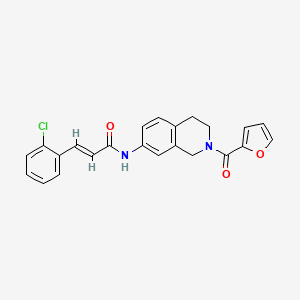
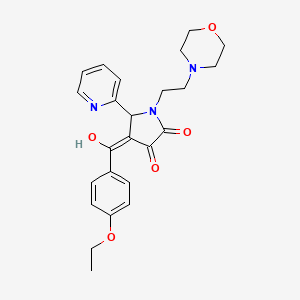
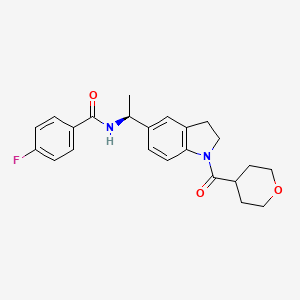
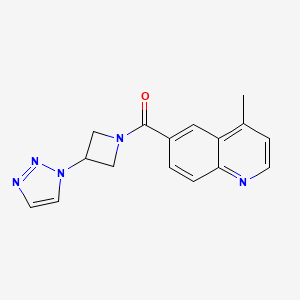

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2395827.png)
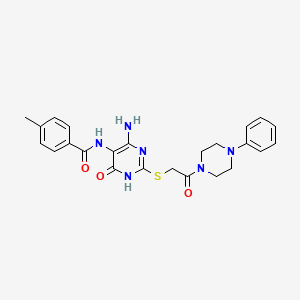
![2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile](/img/structure/B2395833.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2395835.png)


